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Compound of Interest

Compound Name: 2-Phenoxyphenylacetonitrile

Cat. No.: B1360290 Get Quote

An In-depth Technical Guide on the Physical Characteristics of 2-Phenoxyphenylacetonitrile
and Its Isomers

This technical guide provides a comprehensive overview of the physical and chemical

properties of 2-Phenoxyphenylacetonitrile, a key chemical intermediate. Due to ambiguity in

the common name, this document details the characteristics of the primary isomers to provide

clarity for researchers, scientists, and drug development professionals. The data presented is

compiled from various chemical databases and scientific literature.

Introduction to Phenoxyphenylacetonitrile Isomers
Phenoxyphenylacetonitrile encompasses several isomers based on the substitution pattern of

the phenoxy group on the phenyl ring. The most common isomers are 2-(2-

phenoxyphenyl)acetonitrile, 2-(3-phenoxyphenyl)acetonitrile, and the parent compound 2-

phenoxy-2-phenylacetonitrile. These compounds are organic nitriles, which are important

precursors in the synthesis of various pharmaceuticals and other fine chemicals.

Understanding their distinct physical properties is crucial for their application in chemical

synthesis and development.

Physicochemical Properties
The quantitative physical and chemical data for the isomers of phenoxyphenylacetonitrile are

summarized in the tables below for easy comparison.
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Table 1: Properties of 2-phenoxy-2-phenylacetonitrile
Property Value Reference

CAS Number 32121-27-0 [1]

Molecular Formula C₁₄H₁₁NO [1]

Molecular Weight 209.24 g/mol [1]

Exact Mass 209.084063974 g/mol [1]

Topological Polar Surface Area

(TPSA)
33 Å² [1]

XLogP3 (log P) 3.4 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Table 2: Properties of 2-(2-phenoxyphenyl)acetonitrile
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Property Value Reference

CAS Number 25562-98-5 [2]

Synonyms 2-Phenoxybenzyl cyanide [3]

Molecular Formula C₁₄H₁₁NO [2][3]

Molecular Weight 209.2432 g/mol [2][3]

Boiling Point
338.1°C at 760 mmHg; 145°C

at 1 torr
[3][4]

Exact Mass 209.084 g/mol [3]

Topological Polar Surface Area

(TPSA)
33 Å² [3]

XLogP3 (log P) 3.1 [3]

Rotatable Bond Count 3 [3]

Heavy Atom Count 16 [3]

Hydrogen Bond Acceptor

Count
2 [3]

Table 3: Properties of 2-(3-phenoxyphenyl)acetonitrile
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Property Value Reference

CAS Number 51632-29-2 [5]

Synonyms m-Phenoxybenzyl cyanide [5]

Molecular Formula C₁₄H₁₁NO [6]

Molecular Weight 209.24 g/mol [5]

Boiling Point 137°C at 0.3 mmHg [6]

Density 1.124 g/mL at 25°C [6]

Refractive Index (n20/D) 1.578 [6]

Flash Point >110°C (>230°F) [6]

Solubility
Slightly soluble in Chloroform

and Ethyl Acetate
[6]

Topological Polar Surface Area

(TPSA)
33 Å² [5]

XLogP3 (log P) 3.0 [5]

Rotatable Bond Count 3 [5]

Hydrogen Bond Acceptor

Count
2 [5]

Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of 2-
phenoxyphenylacetonitrile and its isomers.

Infrared (IR) Spectroscopy: The IR spectrum of these compounds is expected to show

characteristic absorption bands. A strong, sharp peak for the nitrile group (C≡N) stretch

typically appears in the range of 2200-2300 cm⁻¹. Aromatic C-H stretching vibrations are

observed above 3000 cm⁻¹, while C-C stretching within the aromatic rings appears in the

1450-1600 cm⁻¹ region. The C-O-C ether linkage will show strong absorptions in the 1000-
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1300 cm⁻¹ range. An IR spectrum for 2-(2-phenoxyphenyl)acetonitrile is available in the

NIST Chemistry WebBook.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum will display signals in the aromatic region (typically

7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. A characteristic singlet

for the methylene (-CH₂-) protons adjacent to the nitrile group is expected to appear in the

range of 3.5-4.5 ppm. The exact chemical shifts and splitting patterns will differ depending

on the substitution pattern of the isomer.

¹³C NMR: The carbon NMR spectrum will show a signal for the nitrile carbon around 115-

125 ppm. The carbons of the aromatic rings will resonate in the 110-160 ppm region. The

methylene carbon signal will appear further upfield.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and

fragmentation pattern. The molecular ion peak (M⁺) for C₁₄H₁₁NO would be observed at an

m/z corresponding to its molecular weight (approximately 209.24).[1][2][5]

Experimental Protocols
Standard laboratory procedures are employed to determine the physical characteristics of

chemical compounds like 2-phenoxyphenylacetonitrile.

Melting Point Determination: The melting point of a solid compound can be determined using

a capillary melting point apparatus. A small amount of the crystalline solid is packed into a

capillary tube, which is then heated in a calibrated apparatus. The temperature range over

which the solid melts is recorded.

Boiling Point Determination: The boiling point is typically measured at a specific pressure,

often atmospheric pressure (760 mmHg) or under vacuum for high-boiling compounds.[3][4]

[6] The substance is heated, and the temperature at which the vapor pressure of the liquid

equals the pressure surrounding the liquid is recorded as the boiling point.

Spectroscopic Analysis:
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Sample Preparation: For NMR analysis, the compound is dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆). For IR spectroscopy, the sample can be analyzed as a

thin film (for oils), a KBr pellet (for solids), or in a solution.

Data Acquisition: The prepared sample is placed in the respective spectrometer (NMR, IR,

or Mass Spectrometer), and the spectrum is recorded according to the instrument's

standard operating procedures.[7][8]

Visualization of Physicochemical Properties
The following diagram illustrates the key physicochemical properties and structural information

for the common isomers of phenoxyphenylacetonitrile.

Physicochemical Properties of Phenoxyphenylacetonitrile Isomers

{2-Phenoxyphenylacetonitrile | C₁₄H₁₁NO | MW: ~209.24 g/mol}

2-phenoxy-2-phenylacetonitrile

CAS: 32121-27-0

XLogP3: 3.4

Isomer

2-(2-phenoxyphenyl)acetonitrile

CAS: 25562-98-5

BP: 338.1°C @ 760 mmHg

Isomer

2-(3-phenoxyphenyl)acetonitrile

CAS: 51632-29-2

Density: 1.124 g/mL

Isomer

{Key Properties | Boiling Point | Density | Solubility | logP}

Exhibits Exhibits Exhibits
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Caption: Logical diagram illustrating the relationship between the parent compound and its key

isomers with their distinguishing physical properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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